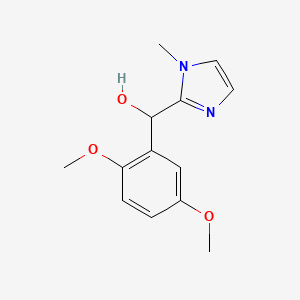
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research.
作用機序
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide binds to the AMPA receptor at a site distinct from the glutamate binding site. It acts as a non-competitive antagonist, meaning it does not compete with glutamate for binding, but instead blocks the channel pore of the receptor, preventing ion flow and reducing the amplitude of the excitatory postsynaptic potential.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in blocking AMPA receptor-mediated synaptic transmission, it has been shown to modulate other ion channels, including NMDA and kainate receptors. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
One advantage of N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide is its high potency and selectivity for the AMPA receptor, allowing for precise manipulation of synaptic transmission. However, its non-competitive mechanism of action can make interpretation of results more complex, and it has been shown to have off-target effects at high concentrations.
将来の方向性
There are a number of potential future directions for research involving N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide. One area of interest is in investigating its potential therapeutic applications in neurological disorders such as epilepsy and stroke. Additionally, further studies are needed to fully understand its effects on other ion channels and its antioxidant properties. Finally, the development of more selective AMPA receptor antagonists could lead to greater insights into the role of this receptor subtype in synaptic plasticity and neurological function.
合成法
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 2-nitrobenzaldehyde to form 2,4-bis(2-nitrophenyl)-1,3-dioxolane. This compound is then reacted with 4-chloroquinoline to form the desired this compound product.
科学的研究の応用
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been primarily used in neuroscience research to study the role of the AMPA receptor in synaptic transmission and plasticity. It has been shown to block the effects of glutamate on AMPA receptors, leading to a decrease in excitatory neurotransmission. This has allowed researchers to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of neurological disorders such as epilepsy and stroke.
特性
IUPAC Name |
N,2-bis(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-30-16-9-11-19(24(13-16)32-3)23-15-20(18-7-5-6-8-21(18)27-23)26(29)28-22-12-10-17(31-2)14-25(22)33-4/h5-15H,1-4H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHILOBRARAREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5136098.png)

![4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5136125.png)
![4-[(dichloroacetyl)amino]benzoic acid](/img/structure/B5136136.png)
![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136152.png)
![ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5136154.png)
![1-(2-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136155.png)
![propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5136162.png)
![3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5136170.png)
![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)

